![molecular formula C7H7BClFO2 B2762757 (3-Chloro-2-fluoro-4-methylphenyl)boronic acid CAS No. 2377608-77-8](/img/structure/B2762757.png)
(3-Chloro-2-fluoro-4-methylphenyl)boronic acid
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Overview
Description
“(3-Chloro-2-fluoro-4-methylphenyl)boronic acid” is a chemical compound with the CAS Number: 2377608-77-8 . It has a molecular weight of 188.39 and its IUPAC name is (3-chloro-2-fluoro-4-methylphenyl)boronic acid . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The molecular formula of “(3-Chloro-2-fluoro-4-methylphenyl)boronic acid” is C7H7BClFO2 . The InChI Code for this compound is 1S/C7H7BClFO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,11-12H,1H3 .Scientific Research Applications
Suzuki–Miyaura Coupling
(SM Coupling):Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions, functional group tolerance, and environmentally benign nature. The key player in SM coupling is the organoboron reagent, which readily undergoes transmetalation with palladium (II) complexes.
Applications::- Fluorene Synthesis: The reagent participates in intramolecular aromatic carbenoid insertion, leading to fluorene derivatives .
- Muscarinic Acetylcholine Receptor Agonists: Researchers have used this boronic acid in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .
Fluorescent Sensors
(Boronic Acid-Based Sensors):Overview: Boronic acids exhibit unique interactions with diols and strong Lewis bases (e.g., fluoride or cyanide anions). These properties make them valuable in various sensing applications.
Applications::- Catechol Sensing: Fluorescent sensors combining boronic acid and pyrene have been studied for detecting catechol and its amino derivatives (e.g., dopamine, DOPA, and DOPAC) .
Protodeboronation
(Formal Anti-Markovnikov Hydroarylation):Overview: Protodeboronation involves the removal of a boron group from a boronic ester. In this context, (3,5-bis(trifluoromethyl)phenyl)lithium is used to prevent aryl addition to lactam moieties.
Applications::Mechanism of Action
Target of Action
The primary target of (3-Chloro-2-fluoro-4-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that boronic acids and their esters, in general, are only marginally stable in water . This suggests that the compound’s ADME properties and bioavailability may be influenced by its stability in aqueous environments .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of a wide variety of organic compounds .
Action Environment
The action of (3-Chloro-2-fluoro-4-methylphenyl)boronic acid is influenced by environmental factors such as the presence of a metal catalyst (typically palladium) and the reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign, making it suitable for use under a variety of SM coupling conditions .
Safety and Hazards
properties
IUPAC Name |
(3-chloro-2-fluoro-4-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJCOQVNSALFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)Cl)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-2-fluoro-4-methylphenyl)boronic acid |
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